Field: Organic Chemistry.
Results: These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Field: Medicinal Chemistry.
Application: Benzopyran derivatives have been synthesized and evaluated for their biological activities.
Results: A similar trend was observed for most of these compounds against V.
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is a heterocyclic organic compound characterized by a fused pyran and pyridine structure. Its chemical formula is C₁₅H₁₉NO, indicating it contains 15 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and one oxygen atom. This compound features a benzyl group attached to the octahydro-pyrano moiety, which contributes to its unique structural properties and potential biological activities. The presence of both the benzene ring and the heterocyclic components enhances its chemical reactivity and interaction with biological systems .
There is no documented information on the mechanism of action of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. As mentioned earlier, the pyrano[2,3-c]pyridine core has been explored for its potential antimicrobial properties []. If 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine shares this activity, its mechanism could involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Information on the safety and hazards of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is not available. As a general precaution, any unknown compound should be handled with care following standard laboratory safety procedures.
The chemical reactivity of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine can be explored through various synthetic pathways. One notable reaction involves the formation of the compound via cyclization reactions that incorporate benzyl alcohols and other cyclic precursors. For instance, reactions involving nucleophilic substitutions or electrophilic additions can lead to modifications in the compound's structure, allowing for the synthesis of derivatives that may exhibit enhanced biological activity or altered physical properties .
Research indicates that 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine possesses significant biological activity, particularly in the context of antitumor effects. Studies have shown that compounds within this class can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the pyridine ring is thought to contribute to these effects by interacting with biological targets involved in cell growth and survival pathways . Additionally, its structural characteristics may enhance its ability to cross cellular membranes, thereby increasing its bioavailability.
Several synthetic methods have been developed for the preparation of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine:
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine has potential applications in medicinal chemistry due to its biological activity. It can serve as a lead compound for drug development targeting various diseases, particularly cancer. Moreover, its unique structural features make it a candidate for further exploration in materials science and organic synthesis .
Interaction studies involving 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine have focused on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking simulations and in vitro assays to elucidate how the compound interacts with enzymes or receptors implicated in disease processes. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic efficacy .
Several compounds share structural similarities with 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 7-Azaindole | Heterocyclic | Contains nitrogen in the ring; known for neuroprotective effects. |
| Pyrano[2,3-c]pyrazole | Heterocyclic | Exhibits strong antiproliferative activity against cancer cells; different nitrogen positioning affects reactivity. |
| 4-Pyridinone | Heterocyclic | Known for diverse biological activities; structurally simpler than 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. |
The uniqueness of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine lies in its specific combination of a benzyl group with an octahydropyran framework fused to a pyridine ring, which may confer distinct pharmacological properties not found in these other compounds.
7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (C₁₅H₂₁NO, MW: 231.33 g/mol) is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system with a benzyl substituent at the 7-position. Its structure includes both nitrogen and oxygen atoms within the rings, contributing to unique electronic and steric properties. The octahydro configuration confers conformational rigidity, making it a valuable scaffold in medicinal chemistry.
The compound emerged from synthetic efforts in the early 21st century, building on methodologies for N-acyliminium ion cyclization and reductive amination. While its exact discovery timeline remains undocumented, related pyrano-pyridine derivatives gained attention post-2008 due to their potential in drug design. Advances in stereoselective synthesis, such as acid-catalyzed cyclization, enabled precise control over its stereochemistry.
This compound exemplifies the strategic integration of pyran and pyridine moieties to enhance bioactivity. Its bicyclic framework stabilizes transition states in catalytic reactions, while the benzyl group modulates lipophilicity for improved membrane permeability. Such features make it a template for developing acetylcholinesterase inhibitors, antimicrobial agents, and antitumor compounds.
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Cyclization reactions represent one of the fundamental approaches for constructing the pyrano[2,3-c]pyridine framework of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine. These reactions typically involve the formation of the pyran ring through intramolecular cyclization processes [1] [2]. The dehydration of compounds containing suitable functional groups has been demonstrated as an effective method for pyrano[2,3-c]pyridine synthesis, with dehydrating reagents facilitating the cyclization process [1] [3].
Recent advances in cyclization methodology have focused on controlling regioselectivity through electronic and steric effects [4] [5]. The use of pyridinium 1,4-zwitterions has emerged as a valuable approach for heterocycle synthesis, enabling the construction of diverse polycyclic structures including pyrano[2,3-c]pyridine derivatives [4]. These zwitterionic intermediates undergo formal [2+3] cyclization reactions with high efficiency and stereoselectivity.
Condensation strategies play a crucial role in the synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine, particularly through Knoevenagel condensation reactions [2] [6]. These approaches typically involve the sequential condensation of barbituric acid derivatives, aldehydes, and malononitrile under basic conditions [2] [7]. The three-component condensation reaction has been extensively studied, with various bases including piperidine, triethylamine, and potassium carbonate facilitating the formation of the pyrano[2,3-c]pyridine core [2] [8].
The mechanism of these condensation reactions typically proceeds through Knoevenagel condensation followed by Michael addition and subsequent cyclization [2] [6]. The process involves the formation of an intermediate that undergoes intramolecular cyclization to form the desired bicyclic structure. These reactions demonstrate excellent functional group tolerance and can accommodate various aromatic and aliphatic substituents [2] [9].
The utilization of pre-formed substrates represents a strategic approach to pyrano[2,3-c]pyridine synthesis, particularly when starting from readily available pyridine derivatives or chromene intermediates [10] [11]. This methodology involves the preparation of key intermediates that can be subsequently transformed into the target compound through controlled chemical transformations [10] [12].
2-Amino-3-cyano-4H-chromenes have been identified as particularly valuable pre-formed substrates for pyranopyridine synthesis [10]. These compounds can undergo cyclocondensation reactions with various ketones under Lewis acid catalysis to form the desired pyrano[2,3-c]pyridine framework [10] [12]. The use of pre-formed substrates offers advantages in terms of reaction predictability and control over the final product structure.
Microwave-assisted synthesis has emerged as a powerful tool for the efficient preparation of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine derivatives [10] [13] [14]. This technology enables rapid heating and precise temperature control, resulting in significantly reduced reaction times and improved yields compared to conventional heating methods [10] [15]. Under microwave irradiation, cyclization reactions can be completed in minutes rather than hours, with yields typically ranging from 70-95% [10] [13].
The optimization of microwave-assisted synthesis involves careful control of power settings, temperature, and reaction time [10] [15]. Studies have shown that aluminum chloride in dichloromethane under microwave irradiation at 45°C for 8 minutes can achieve 91% yield compared to 58% under conventional heating conditions [10] [12]. The microwave-assisted approach also demonstrates excellent functional group tolerance and can accommodate diverse substrate structures [13] [14].
Solvent-free synthetic approaches have gained significant attention in pyranopyridine synthesis due to their environmental benefits and operational simplicity [16] [17] [18] [19]. These methods typically involve the direct mixing of reactants without the use of organic solvents, often employing ionic liquids or solid catalysts to facilitate the reaction [16] [17]. The reactions can be carried out at room temperature or under mild heating conditions, making them highly attractive from a green chemistry perspective [16] [18].
Water Extract of Banana Peel (WEB) has been demonstrated as an innovative green solvent for pyrano[2,3-c]pyrazole synthesis, achieving excellent yields (85-95%) under mild conditions [16]. Similarly, ionic liquids such as NMPyTs have been employed as both catalyst and reaction medium, providing excellent yields with simple workup procedures [17]. These eco-friendly approaches eliminate the need for toxic organic solvents and reduce waste generation significantly [18] [19].
Continuous flow synthesis represents a transformative approach to pyranopyridine production, offering advantages in terms of process control, scalability, and safety [20] [21] [22] [23]. This methodology enables precise control over reaction parameters including temperature, pressure, and residence time, resulting in improved product consistency and reduced batch-to-batch variation [20] [21]. Flow chemistry systems can operate continuously, making them particularly suitable for industrial applications [22] [23].
The implementation of continuous flow synthesis for pyridinium salt production has demonstrated significant advantages over traditional batch processes [20] [21]. Multi-objective Bayesian optimization has been employed to simultaneously optimize reaction yield and production rate, generating well-defined Pareto fronts for process optimization [20] [21]. The technology enables the production of pharmaceutical compounds like prexasertib at kilogram scale with improved efficiency and quality control [22] [23].
Biocatalytic approaches to pyranopyridine synthesis have emerged as highly selective and environmentally friendly alternatives to traditional chemical methods [24] [25]. These strategies leverage the inherent selectivity of enzymes to achieve stereoselective transformations under mild conditions [24]. Hemoproteins have been particularly successful as biocatalysts for carbene transfer reactions, enabling the stereoselective construction of pyridine-functionalized cyclopropanes with high enantiomeric excess [24].
The development of engineered enzyme systems has expanded the scope of biocatalytic pyridine synthesis [24] [25]. Photochemical organocatalytic approaches have been developed for the functionalization of pyridines via pyridinyl radicals, offering unique positional selectivity that diverges from classical chemical methods [25]. These biocatalytic strategies typically operate under mild conditions and demonstrate excellent functional group tolerance [24] [25].
Multicomponent reactions (MCRs) have become increasingly important for the efficient synthesis of pyranopyridine derivatives, offering high atom economy and structural diversity [26] [27] [28]. These reactions enable the assembly of complex molecular architectures in a single synthetic operation, reducing the number of synthetic steps and improving overall efficiency [26] [27]. Three-component bicyclization reactions have been developed for the synthesis of pyrano[2,3-b]pyridine libraries, providing access to 50+ examples of biomedically significant compounds [26].
The integration of diversity-oriented synthesis principles with multicomponent reactions has enabled the rapid generation of compound libraries with varied biological activities [27] [28]. Spiro-4H-pyran derivatives incorporating pyran, pyridine, and triazine scaffolds have been synthesized through sequential multicomponent reactions, demonstrating the versatility of this approach [28]. These methodologies typically employ readily available starting materials and provide excellent chemoselectivity [27] [28].
Acid and base catalysis play fundamental roles in pyranopyridine synthesis, with Brønsted acids and bases facilitating key bond-forming and bond-breaking processes [2] [29]. Strong acids such as hydrochloric acid and sulfuric acid have been employed for dehydration reactions, while bases like sodium hydroxide and potassium carbonate facilitate condensation reactions [2] [29]. The pH control is crucial for achieving optimal reaction conditions, with pH values typically ranging from 1.5 to 7.0 for acid-catalyzed processes [2].
Recent developments in acid-base catalysis have focused on the development of recyclable and environmentally friendly catalytic systems [8] [30]. Magnetic nanoparticles functionalized with guanidinium chloride have been developed as efficient and recyclable catalysts for pyranopyridine synthesis, achieving excellent yields while allowing easy catalyst recovery [30]. These systems demonstrate the potential for sustainable catalytic processes in heterocyclic synthesis [8] [30].
Transition metal catalysis has revolutionized pyridine synthesis through the development of highly selective and efficient catalytic systems [31] [32] [33] [34]. Palladium, rhodium, cobalt, and nickel catalysts have been extensively employed for [2+2+2] cycloaddition reactions, C-H functionalization, and cross-coupling reactions [31] [32] [33] [35]. These catalytic systems typically operate under mild conditions and demonstrate excellent functional group tolerance [31] [34].
Cobalt-catalyzed enantioselective [2+2+2] cycloaddition reactions have been developed for the synthesis of pyridines with all-carbon quaternary centers, achieving excellent regioselectivity (>20:1) and enantioselectivity (up to 99% ee) [36]. The regioselectivity and enantioselectivity are controlled by the choice of terminal alkynes and the structure of bisoxazolinephosphine ligands [36]. These advances demonstrate the potential for transition metal catalysis in complex pyridine synthesis [31] [34].
Organocatalysis has emerged as a powerful and sustainable approach to pyranopyridine synthesis, offering advantages in terms of cost, environmental impact, and catalyst recovery [37] [25] [38] [39]. L-proline and other amino acid derivatives have been extensively employed as organocatalysts for asymmetric transformations, achieving high enantioselectivities under mild conditions [37] [40]. These systems typically operate through hydrogen bonding and steric control mechanisms [37] [38].
Photochemical organocatalytic approaches have been developed for the functionalization of pyridines via pyridinyl radicals, enabling C-H functionalization reactions with high regioselectivity [25] [39]. Dithiophosphoric acids have been identified as versatile organocatalysts that can sequentially act as Brønsted acids, electron transfer reductants, and hydrogen atom abstractors [25] [39]. These developments highlight the versatility and potential of organocatalytic systems in pyridine chemistry [37] [25].
Industrial scale-up of pyranopyridine synthesis presents unique challenges related to process economics, safety, and environmental compliance [41] [42] [43] [44]. The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors including raw material costs, catalyst recovery, waste management, and regulatory compliance [41] [43]. Process optimization studies have focused on developing cost-effective and environmentally sustainable manufacturing processes [42] [43].
The development of continuous manufacturing processes has shown significant promise for industrial pyridine production [42] [43]. The PYROCO2 process demonstrates the potential for integrated bioprocess and chemo-catalytic approaches to produce marketable chemicals from renewable feedstocks [42]. Such integrated approaches offer advantages in terms of sustainability and cost-effectiveness for large-scale production [43]. The implementation of advanced process control and automation systems enables consistent product quality and improved operational efficiency [42] [43].
The synthesis of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine faces several significant challenges that limit the efficiency and scope of current synthetic methodologies [45] [46]. Regioselectivity control remains a major challenge, particularly in multicomponent reactions where multiple regioisomers can be formed [45] [47]. The achievement of high regioselectivity often requires careful optimization of reaction conditions, choice of catalysts, and substrate design [45] [47].
Stereoselectivity presents another significant challenge, especially given the presence of multiple stereocenters in the target molecule [48] [49] [50]. The control of stereochemistry requires sophisticated catalytic systems and often results in reduced yields or the need for additional purification steps [48] [49]. Substrate scope limitations also restrict the applicability of many synthetic methods, as certain functional groups or structural features may be incompatible with the reaction conditions [45] [46].
The control of stereoselectivity and regioselectivity in pyranopyridine synthesis is crucial for accessing the desired 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine structure [48] [50] [36]. Stereoselective synthesis methods have been developed using chemo-enzymatic approaches, achieving excellent stereoselectivity through the use of engineered enzymes [48]. These methods enable the synthesis of stereoenriched piperidine derivatives with high enantiomeric purity [48].
Regioselective synthesis has been achieved through the use of directing groups and electronic effects [47] [36]. The development of 3,4-pyridyne chemistry has enabled regioselective difunctionalization of pyridines, providing access to various substituted pyridine derivatives [47]. Cobalt-catalyzed enantioselective [2+2+2] cycloaddition reactions have demonstrated excellent control over both regio- and enantioselectivity [36].
The purification and isolation of 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine and related compounds require specialized techniques due to their structural complexity and potential for isomerization [51] [52] [53]. Traditional purification methods including column chromatography, crystallization, and distillation have been employed with varying degrees of success [51] [52]. The development of specialized separation techniques has become crucial for achieving high-purity products [51] [52].
pH-zone-refining counter-current chromatography has been successfully applied for the separation of pyridine derivatives from synthetic mixtures, achieving purities exceeding 98% with good recovery yields [52]. This technique offers advantages over traditional chromatographic methods in terms of sample capacity and separation efficiency [52]. Advanced purification techniques including supercritical fluid chromatography and preparative liquid chromatography have also been employed for challenging separations [51] [53].